![molecular formula C27H23ClN2O5 B2655810 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one CAS No. 951998-42-8](/img/structure/B2655810.png)
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one
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Overview
Description
The compound contains several functional groups including a piperazine ring, a carbonyl group, a phenoxy group, and a chromen-4-one group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of these functional groups could potentially give the compound a variety of interesting chemical and biological properties.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the piperazine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could potentially make the compound soluble in polar solvents .Scientific Research Applications
- Compound Activity : Novel derivatives of this compound were synthesized and tested for in vivo anti-allergic activities. Notably, three derivatives (3d, 3i, and 3r) demonstrated stronger potency against allergic asthma than levocetirizine (a positive control drug). Additionally, five compounds (3b, 3g, 3k, 3o, and 3s) exhibited more potent activities than levocetirizine in the context of allergic itching .
- BZP Analog : Piperazines, including this compound, are structurally related to benzylpiperazine (BZP). BZP acts as a CNS stimulant, albeit with lower potency than d-amphetamine. Investigating the effects of this compound on CNS function could reveal novel therapeutic applications .
- Sulfonamide Replacement : The compound’s structure includes sulfonamide moieties. Some sulfonamides have demonstrated anti-inflammatory properties. Combining these features with the pharmacophore of levocetirizine may yield synergistic anti-inflammatory effects .
- Exploration : Given its unique structure, researchers may explore this compound’s potential as an anticancer agent. Chromenone derivatives have been investigated for their cytotoxic effects against cancer cells .
Anti-Allergic Activities
Central Nervous System (CNS) Modulation
Inflammation and Immune Response
Anticancer Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-33-22-9-10-23-24(16-22)34-17-25(26(23)31)35-21-7-5-18(6-8-21)27(32)30-13-11-29(12-14-30)20-4-2-3-19(28)15-20/h2-10,15-17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGJARJISBCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one |
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